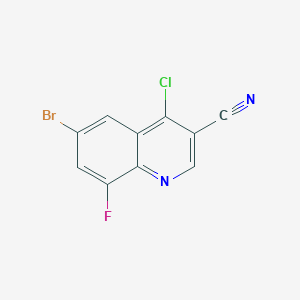

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-chloro-8-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrClFN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMRRDVDYXAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640730 | |

| Record name | 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-71-6 | |

| Record name | 6-Bromo-4-chloro-8-fluoro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are of paramount importance. The quinoline scaffold, in particular, is a privileged structure found in numerous pharmacologically active agents.[1] The specific compound, this compound, presents a unique combination of electron-withdrawing groups and multiple halogen substituents, making it a valuable synthon for creating complex molecular architectures. Its precise chemical structure, however, must be unambiguously confirmed before its potential can be explored. The presence of multiple positional isomers during synthesis necessitates a rigorous and multi-faceted analytical approach.

This technical guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating an integrated workflow that ensures self-validation at each step. This document is intended for researchers, medicinal chemists, and analytical scientists involved in the synthesis and characterization of complex organic molecules.

Chapter 1: Foundational Analysis via Mass Spectrometry

The initial and most critical step in characterizing an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing not only the exact mass but also crucial information about the elemental composition through isotopic patterns.

The Causality of Isotopic Pattern Analysis

For a molecule containing both bromine and chlorine, the analysis of the molecular ion cluster is non-negotiable. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] This unique natural abundance results in a highly characteristic isotopic pattern for the molecular ion (M⁺). Observing this specific pattern provides definitive evidence for the presence of one bromine and one chlorine atom in the molecule, a core requirement for validating the target structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Method Parameters:

-

Ionization Mode: Positive ion mode (to observe [M+H]⁺).

-

Mass Range: Scan from m/z 100 to 500.

-

Resolution: Set to >60,000 to ensure accurate mass measurement.

-

Calibration: Calibrate the instrument immediately prior to the run using a known standard.

-

-

Data Acquisition: Infuse the sample solution and acquire the full scan mass spectrum.

Predicted Data and Interpretation

The molecular formula for this compound is C₁₀H₄BrClFN₂.[4][5] The expected HRMS data for the [M+H]⁺ ion cluster is summarized below. The presence of four distinct peaks (M, M+2, M+4, M+6) with the predicted m/z values and relative intensities is a powerful validation of the elemental composition.

| Ion Cluster | Contributing Isotopes | Calculated m/z ([M+H]⁺) | Predicted Relative Intensity |

| M⁺ | ¹²C₁₀¹H₅⁷⁹Br³⁵Cl¹⁹F¹⁴N₂ | 284.9411 | 100% |

| [M+2]⁺ | ¹²C₁₀¹H₅⁸¹Br³⁵Cl¹⁹F¹⁴N₂ / ¹²C₁₀¹H₅⁷⁹Br³⁷Cl¹⁹F¹⁴N₂ | 286.9391 | ~131% |

| [M+4]⁺ | ¹²C₁₀¹H₅⁸¹Br³⁷Cl¹⁹F¹⁴N₂ | 288.9360 | ~32% |

The observation of this distinct 100:131:32 pattern is a critical first checkpoint in the structure elucidation workflow.[6]

Chapter 2: Unraveling Connectivity with NMR Spectroscopy

While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity. A suite of 1D and 2D NMR experiments is required to piece together the quinoline scaffold and confirm the substituent positions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

1D: ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F

-

2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Mapping the Proton Environment

The structure contains only three aromatic protons. Their chemical shifts and coupling patterns are highly diagnostic.

-

H-2: This proton is on the pyridine ring, adjacent to the nitrogen and deshielded by the electron-withdrawing nitrile group. It is expected to be a singlet and appear significantly downfield.

-

H-5 and H-7: These two protons are on the carbocyclic ring and will appear as doublets due to coupling to each other (³JHH coupling). The fluorine at position 8 will likely induce a small through-space or ⁴J coupling to H-7, potentially broadening the signal or resolving into a doublet of doublets.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Rationale |

| H-2 | 8.8 - 9.2 | Singlet (s) | Deshielded by adjacent N and C3-CN group. |

| H-5 | 8.0 - 8.4 | Doublet (d) | Deshielded by Br at C6. |

| H-7 | 7.6 - 7.9 | Doublet of Doublets (dd) | Influenced by adjacent Br (C6) and F (C8). |

¹³C NMR and DEPT-135: The Carbon Skeleton

A total of 10 carbon signals are expected. The DEPT-135 experiment is crucial for distinguishing between CH carbons (positive signal) and quaternary carbons (absent signal).

-

Key Signals:

-

C≡N: The nitrile carbon will appear in a characteristic range (~115-120 ppm).

-

C-F Bond: The carbon directly attached to fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF ≈ 250-260 Hz), appearing as a doublet.[1]

-

Other Quaternary Carbons: C-3, C-4, C-6, C-8a, and C-4a will be absent in the DEPT-135 spectrum.

-

¹⁹F NMR: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe.[7][8]

-

Predicted Spectrum: A single resonance is expected for the fluorine atom at the C-8 position. Its chemical shift will be characteristic of an aryl fluoride.[9] The signal may appear as a doublet of doublets due to coupling with H-7 (⁴JHF) and potentially H-5 (⁵JHF), providing further confirmation of its position.

2D NMR: Assembling the Puzzle

2D NMR experiments are essential to connect the individual puzzle pieces obtained from 1D spectra.[10]

-

COSY: This experiment will show a clear cross-peak between H-5 and H-7, confirming their ortho relationship.

-

HSQC: This correlates each proton to its directly attached carbon. It will definitively link the signals for H-2, H-5, and H-7 to their respective carbons C-2, C-5, and C-7.

-

HMBC: This is the most powerful experiment for this molecule, as it reveals 2- and 3-bond correlations between protons and carbons. It allows for the unambiguous placement of the quaternary carbons and substituents.

The following diagram illustrates the most critical HMBC correlations needed to confirm the structure.

Caption: Key HMBC correlations confirming substituent positions.

Chapter 3: Orthogonal Verification with Vibrational Spectroscopy

Infrared (IR) spectroscopy provides an excellent and rapid method for confirming the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a crucial orthogonal verification technique.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Predicted Data and Interpretation

The IR spectrum will be dominated by a few highly characteristic absorption bands.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~2230 | C≡N (Nitrile) | Stretch | Strong, Sharp |

| ~1600-1450 | C=C / C=N | Aromatic Ring Stretches | Medium to Strong |

| ~1100-1000 | C-F | Stretch | Strong |

| < 850 | C-Cl, C-Br | Stretch | Medium (in fingerprint region) |

The unambiguous observation of a sharp peak around 2230 cm⁻¹ is definitive proof of the nitrile group's presence.[11]

Chapter 4: The Integrated Elucidation Workflow

A robust structure elucidation strategy relies on a logical flow of experiments where the output of one technique informs the next and provides cross-validation. This workflow minimizes ambiguity and builds a self-consistent dataset.

Sources

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tutorchase.com [tutorchase.com]

- 4. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS 886362-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the synthetic compound 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile, identified by CAS number 886362-71-6. While specific experimental data for this molecule is not extensively available in peer-reviewed literature, this document synthesizes information from related quinoline-3-carbonitrile and fluoroquinolone analogs to present a scientifically grounded perspective on its potential characteristics and applications. The guide covers its core chemical and physical properties, a proposed mechanism of action based on established knowledge of the broader compound class, a representative synthetic protocol, and suggested experimental workflows for its comprehensive characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar quinoline-based scaffolds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, antifungal, and anticancer agents.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a cyano group at the 3-position and halogens at other positions, as seen in this compound, often imparts potent and specific biological activities.

Core Properties of this compound

Based on available data for this compound and its close analogs, the following core properties can be summarized.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 886362-71-6 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₃BrClFN₂ | N/A |

| Appearance | White to pale yellow solid | [2] |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform); Insoluble in water | [2] |

| Melting Point | Approximately 190-192 °C | [2] |

Structural Attributes

The structure of this compound is characterized by a quinoline core with several key functional groups that are expected to influence its biological activity:

-

Quinoline Core: Provides the fundamental scaffold for interaction with biological targets.

-

3-Carbonitrile Group: This electron-withdrawing group can participate in hydrogen bonding and may be crucial for binding to target enzymes.

-

Halogen Substituents (Bromo, Chloro, Fluoro): The presence and position of these halogens can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The fluorine atom at the 8-position is a common feature in many potent fluoroquinolone antibiotics.

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

While direct experimental evidence for the mechanism of action of this compound is not available, its structural similarity to fluoroquinolone antibiotics strongly suggests that it may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[3][4][5]

The Role of DNA Gyrase and Topoisomerase IV

DNA gyrase (a type II topoisomerase) is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[5] Topoisomerase IV is another type II topoisomerase that is primarily involved in the decatenation of daughter chromosomes following replication. Both enzymes are vital for bacterial survival, making them excellent targets for antibiotics.[4]

Postulated Inhibitory Action

It is hypothesized that this compound binds to the complex of DNA gyrase and DNA, stabilizing a transient state where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death. The quinoline core is thought to intercalate with the DNA, while the functional groups at various positions would interact with specific amino acid residues in the enzyme's active site.

Caption: A conceptual workflow for the synthesis of the target compound.

Step-by-Step Methodology (Hypothetical)

Step 1: Synthesis of a 6-Bromo-8-fluoro-4-hydroxyquinoline Intermediate

-

React a suitably substituted aniline (e.g., 4-bromo-2-fluoroaniline) with diethyl (ethoxymethylene)malonate.

-

Heat the resulting intermediate in a high-boiling point solvent (e.g., diphenyl ether) to facilitate cyclization to the corresponding 4-hydroxyquinoline.

Step 2: Chlorination of the 4-hydroxyquinoline

-

Treat the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The reaction is typically performed in the presence of a catalytic amount of a base like N,N-dimethylformamide (DMF).

-

Work-up involves carefully quenching the reaction mixture with ice water and neutralizing with a base to precipitate the 4-chloroquinoline product.

Step 3: Introduction of the 3-carbonitrile group

-

This step is more complex and could involve several strategies. One possibility is the direct cyanation of a 3-bromo or 3-iodo precursor, which would first need to be synthesized.

-

Alternatively, the carbonitrile group could be introduced earlier in the synthesis, for example, by using a starting material that already contains a cyanoacetate moiety.

Note: This is a generalized and hypothetical protocol. The actual synthesis would require careful selection of reagents, reaction conditions, and purification methods.

Recommended Experimental Workflows for Characterization

For researchers embarking on the study of this compound, a systematic approach to its characterization is essential.

In Vitro Characterization Workflow

Caption: A recommended workflow for the in vitro characterization of the compound.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of the compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test bacteria (e.g., E. coli, S. aureus).

-

Incubate the cultures under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

DNA Gyrase Inhibition Assay:

-

This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

-

The reaction mixture typically contains relaxed plasmid DNA, DNA gyrase, ATP, and various concentrations of the test compound.

-

The reaction products are analyzed by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Future Directions and Conclusion

This compound represents an intriguing scaffold for the development of novel therapeutic agents, particularly in the antibacterial space. Its structural features suggest a potential mechanism of action involving the inhibition of bacterial DNA gyrase. However, it is crucial to emphasize that the information presented in this guide is largely based on extrapolation from related compounds. Rigorous experimental validation is required to confirm its synthesis, physicochemical properties, biological activity, and mechanism of action. Future research should focus on the efficient synthesis of this compound, followed by a comprehensive in vitro and in vivo evaluation to ascertain its true therapeutic potential.

References

-

ChemBK. 886362-71-6 - Introduction. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

MDPI. In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Available at: [Link]

-

Slideshare. B. Pharm Graduate Medicinal Chemistry Unit III Quinolones, Fluoroquinolones & Nitrofurazone. Available at: [Link]

-

YouTube. Topic (36) Structure Activity Relationship of Quinolones. Available at: [Link]

-

National Center for Biotechnology Information. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Available at: [Link]

-

National Center for Biotechnology Information. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available at: [Link]

-

National Center for Biotechnology Information. Quinoline: A versatile heterocyclic. Available at: [Link]

-

ResearchGate. (PDF) Fluoroquinolones Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Available at: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

-

Patsnap. 6-bromo-4-chloroquinoline preparation method. Available at: [Link]

-

UNIMIB. Fluoroquinolone-Gyrase-DNA Complexes. Available at: [Link]

-

National Center for Biotechnology Information. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Available at: [Link]

Sources

- 1. US4094984A - 6-Phenyl-8-bromo-4H-s-triazolo-[3,4C]-thieno-[2,3E]-1,4-diazepines and salts thereof - Google Patents [patents.google.com]

- 2. soc.chim.it [soc.chim.it]

- 3. mdpi.com [mdpi.com]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to the Quinoline Nucleus: A Technical Primer on Modern Synthetic Pathways

Introduction: The Enduring Legacy of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this privileged structure is the foundational core of numerous natural products, most notably the antimalarial alkaloid quinine, and a vast array of synthetic compounds with a broad spectrum of pharmacological activities.[3][4] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve potent and selective interactions with diverse biological targets.[1] Consequently, quinoline derivatives have found application as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents, among others.[5][6][7][8]

This technical guide provides an in-depth exploration of the key synthetic pathways for accessing novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of established protocols but also insights into the mechanistic underpinnings and strategic considerations that guide the modern synthetic chemist. We will delve into the classic named reactions that form the historical bedrock of quinoline synthesis and progress to contemporary methodologies that offer enhanced efficiency, broader substrate scope, and greener reaction profiles.

I. The Pillars of Quinoline Synthesis: Classic Named Reactions

For over a century, a set of robust and reliable named reactions has provided the primary means for constructing the quinoline core.[3] Understanding these pathways is essential for any chemist working in this area.

A. The Skraup Synthesis: A Forceful Condensation

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a vigorous reaction that constructs the quinoline ring from an aniline, glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (often nitrobenzene).[3][9] The reaction is notoriously exothermic and requires careful temperature control.[10]

Causality in Experimental Choices: The use of concentrated sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to acrolein, the key electrophile, and facilitates the subsequent cyclization and dehydration steps.[3][10] The oxidizing agent is crucial for the final aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[9]

Reaction Mechanism:

-

Dehydration of Glycerol: Glycerol is dehydrated by sulfuric acid to form acrolein.

-

Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.

-

Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes acid-catalyzed cyclization.

-

Oxidation: The 1,2-dihydroquinoline intermediate is oxidized to furnish the quinoline product.[10]

Caption: Reaction mechanism of the Skraup synthesis.

Representative Protocol: Synthesis of Quinoline [10]

-

In a 2-liter round-bottom flask fitted with a reflux condenser and a mechanical stirrer, carefully mix aniline (186 g, 2.0 mol), nitrobenzene (61.5 g, 0.5 mol), anhydrous ferrous sulfate (10 g), and glycerol (248 g, 2.7 mol).

-

Slowly and with vigorous stirring, add concentrated sulfuric acid (200 ml).

-

Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C. Yield: 84-91% .

B. The Doebner-von Miller Reaction: A Versatile Modification

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[3][11] The reaction is typically catalyzed by Brønsted or Lewis acids.[11]

Causality in Experimental Choices: The in situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds (the Beyer method) adds to the versatility of this reaction.[11] The choice of acid catalyst can influence the reaction rate and the prevalence of side reactions, such as polymerization of the unsaturated starting material.[12]

Reaction Mechanism: The mechanism is believed to involve a series of conjugate additions, condensations, and eliminations, culminating in an oxidative aromatization to form the quinoline ring.[11] A proposed fragmentation-recombination pathway can explain certain isotopic labeling studies.[13]

Caption: General experimental workflow for the Doebner-von Miller synthesis.

Representative Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [12]

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours.

-

Cool the reaction mixture, neutralize with a strong base (e.g., NaOH), and extract the product with an organic solvent.

-

Dry the organic layer and purify by distillation.

C. The Combes Synthesis: Condensation with β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][14]

Causality in Experimental Choices: The use of a strong acid like sulfuric acid or polyphosphoric acid is essential to catalyze both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization, which is the rate-determining step.[3][14][15] The substitution pattern on the aniline can influence the regioselectivity of the cyclization.[14]

Reaction Mechanism:

-

Enamine Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[3][15]

-

Cyclization and Aromatization: The enamine undergoes acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[3][15]

Representative Protocol: Synthesis of 2,4-Dimethylquinoline [3]

-

Aniline is condensed with acetoacetone.

-

The resulting intermediate is cyclized in the presence of sulfuric acid or polyphosphoric acid to yield 2,4-dimethylquinoline.[3]

D. The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a highly convergent and widely used method that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[16][17][18] This reaction can be catalyzed by acids or bases.[16][17]

Causality in Experimental Choices: The choice of catalyst (acid or base) depends on the specific substrates. Lewis acids are also effective catalysts.[16] The reaction's versatility allows for the synthesis of highly functionalized quinolines by varying both the 2-aminoaryl carbonyl compound and the methylene-containing reactant.[17][18]

Reaction Mechanism: Two primary mechanisms are proposed:[16]

-

Aldol-First Pathway: An initial aldol condensation between the two carbonyl compounds is followed by cyclization (formation of a Schiff base) and dehydration.

-

Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.

Caption: Two possible mechanisms for the Friedländer synthesis.

Representative Protocol: Synthesis of Substituted Quinolines under Microwave Conditions [4]

-

A reusable solid acid catalyst, Nafion NR50, is utilized for the Friedländer quinoline synthesis in ethanol under microwave irradiation.

-

The reaction involves 2-aminoaryl ketones and α-methylene carbonyl compounds as the key substrates.

-

This method offers an environmentally friendly approach to quinoline synthesis.[4]

II. Modern Frontiers in Quinoline Synthesis

While the classic named reactions remain valuable, modern synthetic chemistry has introduced new methodologies that offer milder reaction conditions, greater functional group tolerance, and novel pathways to quinoline derivatives.

A. Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized organic synthesis, and quinoline synthesis is no exception.[19][20] These methods often involve C-H bond activation, cross-coupling reactions, and oxidative annulation strategies, providing access to complex quinoline structures that are difficult to obtain through classical methods.[4][20] Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper have all been successfully employed.[4][20]

Key Advantages:

-

High Efficiency and Selectivity: Transition-metal catalysts can promote reactions with high atom economy and regioselectivity.

-

Mild Reaction Conditions: Many of these reactions proceed under milder conditions than the classic named reactions, allowing for greater functional group tolerance.

-

Novel Disconnections: These methods enable novel retrosynthetic disconnections, expanding the range of accessible quinoline derivatives.

Example: Palladium-Catalyzed Oxidative Annulation A method for synthesizing 2-substituted quinoline derivatives involves the palladium-catalyzed allylic C-H oxidative annulation.[4] Another approach utilizes the palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline under redox-neutral conditions.[4]

B. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[21][22][23] In the context of quinoline synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields.[22][23][24][25]

Causality in Experimental Choices: The use of microwave irradiation provides efficient and uniform heating of the reaction mixture, leading to a dramatic increase in reaction rates.[23][25] Polar solvents are often used as they couple effectively with microwave energy, though solvent-free conditions are also possible and offer a greener alternative.[23]

Representative Protocol: Microwave-Assisted Three-Component Synthesis [25]

-

In a microwave-safe vessel, combine equimolar amounts of a formyl-quinoline derivative (0.05 mmol), a primary heterocyclic amine (0.05 mmol), and a cyclic 1,3-diketone (0.05 mmol).

-

Add DMF (1.0 mL) as the solvent.

-

Seal the vessel and subject the mixture to microwave irradiation at 125–135 °C for 8–20 minutes.

C. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains significant portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules.[26][27] Several MCRs have been developed for the synthesis of quinoline derivatives, including variations of the Povarov, Gewald, and Ugi reactions.[26][27]

Key Advantages:

-

Convergence and Efficiency: MCRs allow for the rapid construction of complex molecular scaffolds in a single step.[26]

-

Diversity-Oriented Synthesis: The combinatorial nature of MCRs is well-suited for the generation of libraries of quinoline derivatives for drug discovery screening.

-

Green Chemistry: By reducing the number of synthetic steps and purification procedures, MCRs align with the principles of green chemistry.[28]

III. Data Summary and Comparison

The following table summarizes the key features of the discussed synthetic pathways.

| Synthesis Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | High Temperature, Strongly Acidic | Inexpensive starting materials, robust | Harsh conditions, low functional group tolerance, exothermic |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acidic (Brønsted or Lewis), Heating | Greater versatility than Skraup, access to substituted quinolines | Polymerization side reactions, can be harsh |

| Combes | Aniline, β-Diketone | Strongly Acidic, Heating | Access to 2,4-disubstituted quinolines | Requires β-diketones, harsh conditions |

| Friedländer | 2-Aminoaryl Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Convergent, high versatility, milder options available | Starting materials can be complex to synthesize |

| Transition-Metal Catalyzed | Varies (e.g., Anilines, Alkynes) | Metal Catalyst (Pd, Ru, Cu, etc.), often milder | High efficiency, novel structures, good functional group tolerance | Catalyst cost and toxicity, optimization required |

| Microwave-Assisted | Varies (adapts classic and modern methods) | Microwave Irradiation | Drastically reduced reaction times, often higher yields | Requires specialized equipment |

| Multicomponent Reactions | 3+ Reactants (e.g., Aniline, Aldehyde, Alkyne) | Often Catalyzed, One-Pot | Highly efficient, rapid library generation, green | Reaction discovery and optimization can be complex |

Conclusion: An Ever-Expanding Toolkit for Quinoline Synthesis

The synthesis of novel quinoline derivatives remains a vibrant and evolving field of research, driven by the significant therapeutic potential of this heterocyclic scaffold.[29][30][31] The classic named reactions, while over a century old, continue to be workhorse methods for the construction of the quinoline core.[3][27] However, the advent of modern synthetic techniques, including transition-metal catalysis, microwave-assisted synthesis, and multicomponent reactions, has dramatically expanded the synthetic chemist's toolkit.[4][19][24][26] These innovative approaches provide access to a wider array of functionalized quinolines under milder and more efficient conditions, paving the way for the discovery of the next generation of quinoline-based therapeutics. The judicious selection of a synthetic pathway, guided by an understanding of the underlying mechanisms and the specific structural goals, is paramount to success in this exciting area of drug discovery.

References

-

Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]

-

Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Preprints.org.

- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2020). RSC Publishing.

- Microwave‐Assisted Synthesis of Quinoline Derivatives from Is

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.

- A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.

- Biological Activities of Quinoline Derivatives. (2009). Bentham Science Publishers.

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online.

- Friedländer Synthesis. (2025). J&K Scientific LLC.

- A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 7, 2026, from [Link]

- A review on transition-metal mediated synthesis of quinolines. (2018).

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Royal Society of Chemistry.

- Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research.

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]

- Microwave-assisted Synthesis of Quinolines. (2025). Ingenta Connect.

- synthesis of quinoline derivatives and its applic

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.

- A review on synthetic investigation for quinoline- recent green approaches. (2023). Taylor & Francis Online.

- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).

- Doebner-Miller reaction and applic

- Recent Progress in the Synthesis of Quinolines. (2020). PubMed.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry.

- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.

- Combes quinoline synthesis. (1992).

-

Combes Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. mdpi.com [mdpi.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 20. ias.ac.in [ias.ac.in]

- 21. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. tandfonline.com [tandfonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Microwave-assisted Synthesis of Quinolines: Ingenta Connect [ingentaconnect.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 27. nbinno.com [nbinno.com]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the prospective biological activities of the novel synthetic compound, 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile. Drawing upon the extensive and well-documented bioactivities of the quinoline scaffold and its substituted derivatives, we will delineate a scientifically grounded rationale for investigating this molecule's potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. This document is intended to serve as a foundational resource, offering not only a comprehensive theoretical framework but also actionable experimental protocols to empower researchers in the validation of its therapeutic promise.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, leading to a diverse array of pharmacological activities.[1][3] Quinoline derivatives have been successfully developed into drugs for a wide range of conditions, including malaria (chloroquine), cancer (camptothecin), and bacterial infections.[1][2] The inherent biological activity of the quinoline nucleus, coupled with the electronic and steric contributions of various substituents, makes it a fertile ground for drug discovery.[4] The subject of this guide, this compound, incorporates several key pharmacophoric features—halogens and a carbonitrile group—that have been shown to enhance the biological efficacy of the quinoline core.

Predicted Biological Activities and Mechanistic Insights

Based on the established pharmacological profiles of structurally analogous compounds, this compound is predicted to exhibit significant activity in three primary areas: oncology, infectious diseases, and enzyme modulation.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The quinoline scaffold is a well-established platform for the development of anticancer agents, with derivatives demonstrating a variety of cytotoxic mechanisms.[2][4][5][6] The presence of halogen atoms and a carbonitrile group on the quinoline ring of our target molecule suggests a strong potential for potent anticancer activity.

Predicted Mechanisms of Action:

-

Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, such as EGFR-TK, which are crucial for cancer cell proliferation and survival.[4] The carbonitrile group, in particular, has been identified as a key feature in some quinoline-based kinase inhibitors.[2]

-

Topoisomerase Inhibition: Compounds like camptothecin, a quinoline alkaloid, exert their anticancer effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[1][2] The planar aromatic structure of the quinoline ring allows for intercalation into DNA, a mechanism also observed in some anticancer quinolines.[7]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6]

-

Induction of Apoptosis: Ultimately, the goal of many anticancer therapies is to induce programmed cell death (apoptosis) in malignant cells. Quinoline derivatives have been shown to trigger apoptosis through various signaling pathways.[8]

Experimental Workflow for Anticancer Activity Assessment

Caption: Workflow for anticancer evaluation.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Halogenated quinolines have a long history of use as antimicrobial agents.[1] The presence of bromo and chloro substituents on the quinoline ring of this compound strongly suggests potential antibacterial and antifungal properties.[9][10]

Predicted Mechanisms of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of antibiotics, target these essential bacterial enzymes, leading to the inhibition of DNA replication and repair. The fluoro group at position 8 of our target molecule is a key feature of many potent fluoroquinolones.

-

Disruption of Cell Wall Synthesis: Some quinoline derivatives are believed to interfere with the synthesis of the bacterial cell wall, a mechanism that can lead to cell lysis.[11]

-

Enzyme Inhibition: Quinolines can inhibit various microbial enzymes crucial for their survival and virulence.[12]

Experimental Workflow for Antimicrobial Activity Assessment

Caption: Workflow for antimicrobial evaluation.

Enzyme Inhibition: A Target for Diverse Pathologies

Beyond their roles in cancer and infectious diseases, quinoline derivatives are known to inhibit a variety of enzymes implicated in other pathological conditions.[7][13][14]

Predicted Targets:

-

Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Substituted quinolines have been identified as effective inhibitors of human carbonic anhydrase isoforms I and II.[7][14]

-

Acetylcholinesterase (AChE): AChE inhibitors are the primary treatment for Alzheimer's disease. Several quinoline derivatives have demonstrated potent AChE inhibitory activity.[7][14]

-

DNA Methyltransferases (DNMTs): The inhibition of DNMTs is a promising strategy in cancer therapy. Recent studies have shown that quinoline-based compounds can inhibit human DNMT1.[13][15]

Experimental Workflow for Enzyme Inhibition Assays

Caption: General workflow for enzyme inhibition assays.

Detailed Experimental Protocols

Anticancer Activity

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Activity

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary of Predicted Activities and Starting Points for Investigation

| Potential Biological Activity | Key Molecular Targets | Suggested Starting Cell Lines/Strains | Primary Assay |

| Anticancer | Tyrosine Kinases (e.g., EGFR), Topoisomerases, Tubulin | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT/XTT Assay |

| Antibacterial | DNA Gyrase, Topoisomerase IV | Staphylococcus aureus, Escherichia coli | Broth Microdilution (MIC) |

| Antifungal | - | Candida albicans, Aspergillus niger | Broth Microdilution (MIC) |

| Enzyme Inhibition | Carbonic Anhydrase, Acetylcholinesterase, DNMTs | - | Specific Enzyme Inhibition Assays |

Conclusion

This compound is a molecule of significant interest for drug discovery. The convergence of a privileged quinoline scaffold with strategically placed halogen and carbonitrile substituents provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental frameworks and detailed protocols provided in this guide offer a clear path for researchers to systematically evaluate its biological activities and unlock its therapeutic potential.

References

-

Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones - Der Pharma Chemica. Available at: [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. Available at: [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed. Available at: [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv. Available at: [Link]

-

Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed. Available at: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available at: [Link]

-

In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition). Available at: [Link]

-

Review on recent development of quinoline for anticancer activities. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

-

(PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - ResearchGate. Available at: [Link]

-

6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. Available at: [Link]

-

Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Available at: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents.

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - NIH. Available at: [Link]

-

6-Bromo-4-chloro-7-fluoro-3-nitroquinoline | C9H3BrClFN2O2 | CID 53630350 - PubChem. Available at: [Link]

-

(PDF) Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - ResearchGate. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. apjhs.com [apjhs.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

Investigating the Mechanism of Action for Substituted Quinolines: A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents one of the most significant structural motifs in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of cornerstone drugs for treating infectious diseases and cancer.[2][3] The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and target specificity. This guide provides an in-depth exploration of the primary mechanisms of action for substituted quinolines across three major therapeutic domains: antiparasitic, antibacterial, and anticancer, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Antiparasitic Mechanism: The Disruption of Heme Detoxification in Plasmodium

The most prominent antiparasitic application of quinolines is in the treatment of malaria. Drugs like chloroquine, quinine, and mefloquine have been vital in combating the Plasmodium parasite.[4] Their primary mechanism of action targets a critical metabolic process within the parasite's intraerythrocytic life cycle: the detoxification of heme.[5]

The Causality of Heme Toxicity and Hemozoin Formation

During its growth within red blood cells, the Plasmodium parasite digests vast quantities of host hemoglobin in its acidic food vacuole to obtain essential amino acids.[5] This process releases large amounts of free heme (ferriprotoporphyrin IX), a toxic byproduct that can generate reactive oxygen species and destabilize membranes.[6] To protect itself, the parasite has evolved a unique detoxification pathway: it polymerizes the toxic heme into an inert, insoluble crystal called hemozoin, also known as malaria pigment.[7][8] This crystallization process is therefore an essential survival mechanism for the parasite and presents a prime target for therapeutic intervention.

Quinoline-Mediated Inhibition

Quinoline antimalarials exploit this detoxification pathway. Chloroquine, a weak base, readily diffuses across membranes and accumulates to high concentrations (up to 1000-fold) within the acidic environment of the parasite's food vacuole.[4] Once inside, the high concentration of chloroquine is believed to interfere with hemozoin formation.[6] The prevailing hypothesis is that the drug caps the growing faces of the hemozoin crystal, preventing further polymerization of heme monomers.[7] This inhibition leads to a buildup of toxic, free heme within the parasite, causing oxidative damage and membrane lysis, ultimately killing the parasite with its own metabolic waste.[4][5]

Caption: Antimalarial mechanism of quinolines via inhibition of hemozoin formation.

Experimental Protocol: In Vitro Hemozoin Inhibition Assay (Colorimetric)

This assay provides a robust, high-throughput method to screen for compounds that inhibit the formation of β-hematin (a synthetic form of hemozoin).[8] The principle relies on the fact that monomeric heme is soluble in bicarbonate, while polymerized β-hematin is not.

Methodology:

-

Preparation of Reagents:

-

Hemin Stock: Dissolve hemin chloride in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[8]

-

Assay Buffer: Prepare a 1 M acetate buffer, pH 4.8.[8]

-

Test Compounds: Prepare serial dilutions of the substituted quinoline compounds in DMSO.

-

Initiator: Use a solution of Tween 20 as a catalyst for β-hematin formation.[8][9]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the hemin solution (e.g., 111.1 µM in acetate buffer).

-

Add 2 µL of the test compound dilutions (and a DMSO-only vehicle control).

-

Initiate the polymerization reaction by adding 10 µL of the Tween 20 solution.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

-

Quantification:

-

Following incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Carefully remove the supernatant containing unreacted heme.

-

Resuspend the β-hematin pellet in a known volume of a suitable buffer.

-

Alternatively, a simpler colorimetric method measures the decrease in absorbance of free heme. After incubation, record the absorbance at 415 nm.[8] The fraction of heme converted to β-hematin can be calculated based on the reduction in absorbance compared to controls.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the inhibition percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression.

-

| Compound | Target Organism | Hemozoin Inhibition (IC50) |

| Chloroquine | Plasmodium falciparum | 10-20 µM |

| Quinine | Plasmodium falciparum | 30-50 µM |

| Amodiaquine | Plasmodium falciparum | 2-5 µM |

Note: IC50 values are approximate and can vary based on specific assay conditions.[8][10]

Antibacterial Mechanism: Targeting Bacterial Type II Topoisomerases

The development of nalidixic acid in the 1960s, a byproduct of chloroquine synthesis, ushered in the era of quinolone antibiotics.[11] The subsequent addition of a fluorine atom gave rise to the highly potent fluoroquinolones (e.g., ciprofloxacin). These agents are bactericidal drugs that interfere with DNA replication.[11][12]

The Essential Role of DNA Gyrase and Topoisomerase IV

Bacteria require two essential type II topoisomerases, DNA gyrase and topoisomerase IV, to manage DNA topology during replication.[12]

-

DNA Gyrase: Unique to bacteria, this enzyme introduces negative supercoils into DNA, which is crucial for relieving the torsional stress that builds up ahead of the replication fork.[12][13]

-

Topoisomerase IV: This enzyme's primary role is to decatenate (unlink) the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells.[14]

Both enzymes function by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing it.[12]

Quinolone-Induced Chromosomal Fragmentation

Quinolones do not inhibit the enzymes' ability to bind or cut DNA. Instead, they act by converting these essential enzymes into cellular toxins.[15][16] They achieve this by binding to the enzyme-DNA complex and stabilizing the "cleavage complex" intermediate, where the DNA is cut but not yet resealed.[13][15] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that stall replication forks.[17] At bactericidal concentrations, this widespread DNA damage triggers cell death.[13][17]

Caption: Antibacterial mechanism of quinolones via stabilization of the cleavage complex.

Experimental Protocol: In Vitro DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of a type II topoisomerase, such as Topoisomerase IV or human Topoisomerase II.[14][18] It uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules, as a substrate.[14]

Methodology:

-

Materials:

-

Purified Topoisomerase II or IV enzyme.

-

Kinetoplast DNA (kDNA) substrate.

-

10x Enzyme Assay Buffer (e.g., 500 mM Tris-HCl, 1.25 M NaCl, etc.).[19]

-

ATP solution (required for enzyme activity).

-

Test quinoline compounds at various concentrations.

-

Stop Solution/Loading Dye (containing SDS and a tracking dye).

-

Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide).

-

-

Reaction Setup (in microcentrifuge tubes):

-

Prepare a reaction mix containing assay buffer, ATP, and kDNA.

-

Aliquot the mix into tubes.

-

Add the test compound or vehicle control (DMSO) to each tube.

-

Initiate the reaction by adding a predetermined amount of the topoisomerase enzyme. Controls should include a "no enzyme" lane and an "enzyme + vehicle" lane.

-

Incubate the reaction at 37°C for 30-60 minutes.[18]

-

-

Termination and Visualization:

-

Interpreting Results:

-

Catenated kDNA (Control, no enzyme): Will be trapped in the loading well as it's too large to migrate into the gel.[20]

-

Decatenated Minicircles (Control, enzyme + vehicle): The enzyme will release individual DNA minicircles from the network, which will migrate into the gel as distinct bands.[20]

-

Inhibition (Enzyme + test compound): An effective inhibitor will prevent decatenation, resulting in a decrease in the intensity of the minicircle bands and an increase in the amount of kDNA retained in the well. The IC50 is the concentration that inhibits 50% of the decatenation activity.

-

| Compound | Target Enzyme | Inhibition (IC50) |

| Ciprofloxacin | E. coli DNA Gyrase | ~1-5 µg/mL |

| Nalidixic Acid | E. coli DNA Gyrase | ~50-100 µg/mL |

| Moxifloxacin | S. aureus Topo IV | ~0.5-2 µg/mL |

Note: IC50 values are approximate and depend on the specific enzyme and assay conditions.[13]

Anticancer Mechanisms: A Multifaceted Approach

The success of quinolines against bacterial topoisomerases led to the exploration of their activity against the human orthologs, which are validated anticancer targets.[21][22] While topoisomerase inhibition remains a key mechanism, anticancer quinolines exhibit a broader range of actions.[23][24]

Primary Mechanism: Human Topoisomerase II Inhibition

Similar to their antibacterial counterparts, many anticancer quinoline derivatives function as topoisomerase II "poisons."[21] They stabilize the cleavage complex between human topoisomerase II and DNA, leading to persistent DNA double-strand breaks.[20] Because cancer cells are rapidly proliferating, they are particularly vulnerable to this type of DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death).[22][24]

Diverse Secondary Mechanisms

The structural versatility of the quinoline scaffold has enabled the development of compounds that target various other pathways critical to cancer cell survival and proliferation:[23][25]

-

Kinase Inhibition: Many cellular signaling pathways that drive cancer growth are controlled by protein kinases. Substituted quinolines have been designed to inhibit key kinases such as Pim-1 kinase, Vascular Endothelial Growth Factor Receptors (VEGFR), and Src/Abl kinases.[21][23]

-

Tubulin Polymerization Inhibition: The mitotic spindle, essential for cell division, is composed of tubulin polymers. Some quinoline derivatives can interfere with tubulin dynamics, leading to mitotic arrest and apoptosis.[23]

-

Induction of Apoptosis: Beyond DNA damage, certain quinolines can directly induce apoptosis by causing mitochondrial dysfunction or generating an overproduction of reactive oxygen species (ROS).[25]

Caption: General experimental workflow for assessing the anticancer potential of quinolines.

Key Experimental Protocols

A. MTT Assay for Cellular Viability

This colorimetric assay is a standard initial screen to determine a compound's cytotoxic effect on cancer cell lines.[26]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]

-

Compound Treatment: Treat the cells with serial dilutions of the test quinoline compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm). The intensity of the color is proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[26]

B. Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[26]

-

Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI), which also requires treating the cells with RNase to prevent staining of double-stranded RNA.

-

Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. A potent inhibitor may cause an accumulation of cells in a specific phase compared to the control population.[26]

Conclusion

Substituted quinolines are a testament to the power of scaffold-based drug discovery. Their mechanisms of action, while diverse, often converge on fundamental cellular processes such as metabolic detoxification and DNA replication. For researchers, a deep understanding of these mechanisms is paramount. The experimental protocols detailed in this guide—from hemozoin inhibition and DNA decatenation to cytotoxicity and cell cycle analysis—form the bedrock of a robust investigation into the therapeutic potential of novel quinoline derivatives. By elucidating the precise molecular interactions and their downstream cellular consequences, we can continue to refine this privileged scaffold to develop next-generation therapies with enhanced efficacy and selectivity.

References

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. ()

-

Wikipedia. (n.d.). Quinolone antibiotic. ([Link])

-

Vila, J., & Palacin, C. (2010). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 28(Suppl 1), 24-30. ([Link])

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. ([Link])

- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. ()

-

Mushtaq, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3341-3361. ([Link])

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. ([Link])

-

Kapalczynski, M., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22916-22922. ([Link])

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. ([Link])

-

StudySmarter. (2024). Experimental Pharmacology: Techniques & Examples. ([Link])

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. ([Link])

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Iowa Research Online. ([Link])

-

R-Discovery. (2014). Mechanism of Quinolone Action and Resistance. ([Link])

-

RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. ([Link])

-

PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. ([Link])

-

National Institutes of Health. (n.d.). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology. ([Link])

-

Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential. ([Link])

-

PubMed. (2018). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. ([Link])

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. ([Link])

-

Sabinet African Journals. (1993). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 89(11), 524-528. ([Link])

-

National Institutes of Health. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology. ([Link])

-

PLOS One. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. ([Link])

-

Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. ([Link])

-

National Institutes of Health. (n.d.). Topoisomerase Assays. Current Protocols in Toxicology. ([Link])

-

National Institutes of Health. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 51(1), 393–396. ([Link])

-

RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. ([Link])

-

ASM Journals. (2016). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. Antimicrobial Agents and Chemotherapy, 60(10), 6046-6053. ([Link])

-

National Institutes of Health. (2014). Hemozoin and antimalarial drug discovery. Future Medicinal Chemistry, 6(1), 85-100. ([Link])

-

National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2875–2897. ([Link])

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.co.za [journals.co.za]

- 6. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 7. pnas.org [pnas.org]

- 8. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]